molecular formula C19H17BrN2O4S2 B1404504 N-(5-bromopyridin-3-yl)-4-methyl-N-tosylbenzenesulfonamide CAS No. 1245644-89-6

N-(5-bromopyridin-3-yl)-4-methyl-N-tosylbenzenesulfonamide

Cat. No. B1404504
M. Wt: 481.4 g/mol
InChI Key: BGMBOTNRLWKEHC-UHFFFAOYSA-N
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Description

“N-(5-bromopyridin-3-yl)-4-methyl-N-tosylbenzenesulfonamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocycle, and a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the aromatic pyridine ring. The presence of the sulfonamide group could introduce some polarity to the molecule .


Chemical Reactions Analysis

The bromine atom on the pyridine ring makes it susceptible to nucleophilic substitution reactions. The sulfonamide group could also participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the pyridine ring could make it somewhat basic, and the sulfonamide group could make it polar .

Scientific Research Applications

Photodynamic Therapy in Cancer Treatment

  • A study by Pişkin, Canpolat, & Öztürk (2020) explored the synthesis of zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base. This compound demonstrated promising properties for photodynamic therapy in cancer treatment, with high singlet oxygen quantum yield and good fluorescence properties.

Ligand Synthesis for Copper(II) Complexes

  • Hasan et al. (2003) conducted research on synthesizing bifunctional oligo-α-aminopyridine ligands, including a compound structurally similar to N-(5-bromopyridin-3-yl)-4-methyl-N-tosylbenzenesulfonamide. Their work, detailed in Inorganica Chimica Acta, focused on the creation of copper(II) complexes, which are significant in various chemical processes.

Antiviral and Antagonist Properties

  • Cheng De-ju (2015) researched on methylbenzenesulfonamide derivatives, highlighting their role as antagonists in the prevention of HIV-1 infection. This study, published in the Journal of Inner Mongolia Normal University, underscores the antiviral potential of such compounds.

Antibacterial and Anti-inflammatory Applications

  • Abbasi et al. (2017) in the Turkish Journal of Pharmaceutical Sciences synthesized new sulfonamides bearing a 1,4-benzodioxin ring, showing significant antibacterial potential and potential as therapeutic agents for inflammatory ailments.

Neurogenesis and Neural Stem Cell Differentiation

  • A study by Shin et al. (2015) in Biomolecules & Therapeutics demonstrated that a derivative of methylbenzenesulfonamide significantly enhanced neurogenesis by inducing final cell division during neural stem cell differentiation.

Safety And Hazards

The safety and hazards of this compound would depend on its exact structure and use. As with all chemicals, it should be handled with care to avoid exposure .

properties

IUPAC Name

N-(5-bromopyridin-3-yl)-4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O4S2/c1-14-3-7-18(8-4-14)27(23,24)22(17-11-16(20)12-21-13-17)28(25,26)19-9-5-15(2)6-10-19/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMBOTNRLWKEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=CN=C2)Br)S(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745307
Record name N-(5-Bromopyridin-3-yl)-4-methyl-N-(4-methylbenzene-1-sulfonyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromopyridin-3-yl)-4-methyl-N-tosylbenzenesulfonamide

CAS RN

1245644-89-6
Record name N-(5-Bromopyridin-3-yl)-4-methyl-N-(4-methylbenzene-1-sulfonyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Kim, H Lee, H Jun, SS Hong, S Hong - Bioorganic & medicinal chemistry, 2011 - Elsevier
The monitoring of the drug behavior and distribution in biological system can provide information whether drug reaches its desired target, and a biological rationale for the design of new …
Number of citations: 22 www.sciencedirect.com

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